2-(4-FLUOROBENZOYL)-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a fluorobenzoyl group, a pyridinyl group, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles can lead to the formation of thienopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction could produce reduced analogs of the compound.
Scientific Research Applications
2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds share a similar thienopyridine core and have been studied for their electronic properties.
Benzo[b]thieno[2,3-d]thiophenes: These compounds also contain a thienopyridine structure and are used in organic semiconductor materials.
Uniqueness
2-(4-Fluorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is unique due to the presence of the fluorobenzoyl and pyridinyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various research applications, distinguishing it from other thienopyridine derivatives.
Properties
IUPAC Name |
(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-13-3-1-12(2-4-13)17(24)18-16(21)14-5-6-15(23-19(14)25-18)11-7-9-22-10-8-11/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOGFTFQGRGSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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